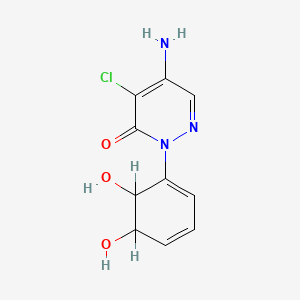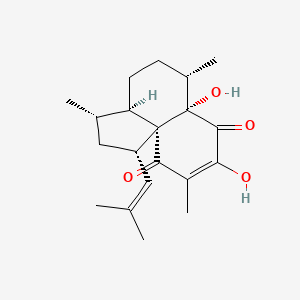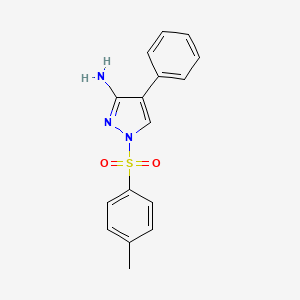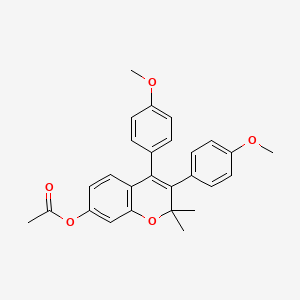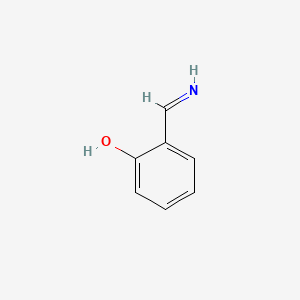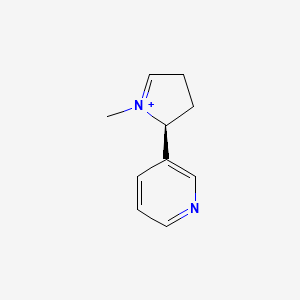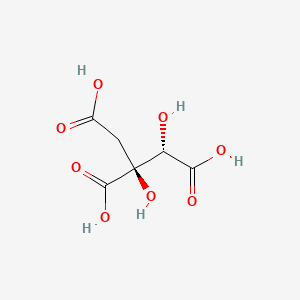![molecular formula C10H15N2O9PS B1212372 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 94926-74-6](/img/structure/B1212372.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of poly-5-methylthiouridylic acid involves the polymerization of 5-methylthiouridine-5’-diphosphate using polynucleotide phosphorylase. This enzyme-mediated reaction can be carried out using the polynucleotide phosphorylase from different bacterial sources, such as Micrococcus luteus and Escherichia coli. The reaction conditions typically involve an aqueous solution with the substrate and enzyme, and the polymerization is conducted at a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods
While the synthesis of poly-5-methylthiouridylic acid has primarily been explored in laboratory settings, scaling up the production for industrial purposes would require optimization of the reaction conditions and purification processes. This could involve the use of bioreactors to maintain the necessary conditions for enzyme activity and the implementation of chromatographic techniques for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 5-methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, converting it back to uridylic acid.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Uridylic acid.
Substitution: Various substituted uridylic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate has several applications in scientific research:
Biochemistry: It is used as an inhibitor of calf thymus DNA polymerase alpha, making it valuable in studies of DNA replication and repair.
Molecular Biology: The compound can be used to study the effects of modified nucleotides on RNA and DNA structures and functions.
Industry: Could be used in the development of new materials with unique properties due to its modified nucleotide structure.
Wirkmechanismus
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily by inhibiting DNA polymerase alpha. The 5-methylthio group in the nucleotide analog interferes with the enzyme’s ability to incorporate the nucleotide into the growing DNA strand, thereby inhibiting DNA synthesis. This inhibition can be useful in studying the mechanisms of DNA replication and in developing therapeutic agents that target rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyuridylic acid: A polynucleotide composed of uridine monophosphates.
Polyadenylic acid: A polynucleotide composed of adenosine monophosphates.
Polycytidylic acid: A polynucleotide composed of cytidine monophosphates.
Uniqueness
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the 5-methylthio group, which imparts distinct chemical and biological properties. This modification allows it to form more stable complexes with complementary nucleic acids and enhances its ability to inhibit DNA polymerase alpha compared to unmodified polyuridylic acid .
Eigenschaften
CAS-Nummer |
94926-74-6 |
|---|---|
Molekularformel |
C10H15N2O9PS |
Molekulargewicht |
370.28 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9PS/c1-23-5-2-12(10(16)11-8(5)15)9-7(14)6(13)4(21-9)3-20-22(17,18)19/h2,4,6-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t4-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
PAMGSKTXMMQMBI-FJGDRVTGSA-N |
SMILES |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Isomerische SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
| 94926-74-6 | |
Synonyme |
poly-5-methylthiouridylic acid poly-MTUA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


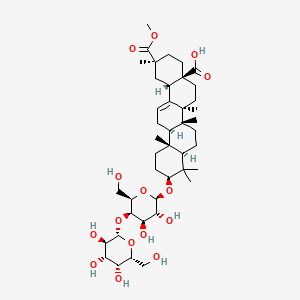
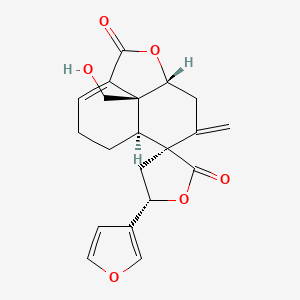
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
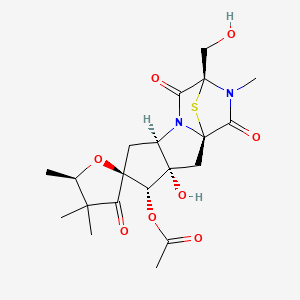
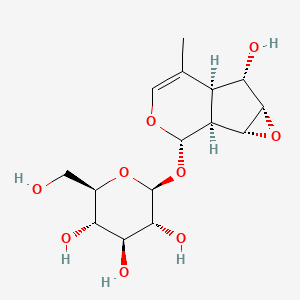

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
